

Application Note: Simultaneous Determination of Itraconazole and its Metabolites by LC-MS/MS

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Compound of Interest

Compound Name: Hydroxy Itraconazole

Cat. No.: B127367

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Abstract

This application note describes a robust and sensitive method for the simultaneous quantification of the antifungal agent itraconazole (ITZ) and its primary active metabolite, hydroxyitraconazole (OH-ITZ), in human plasma. The method utilizes liquid chromatography-tandem mass spectrometry (LC-MS/MS), which provides high selectivity and sensitivity for therapeutic drug monitoring, pharmacokinetic studies, and bioequivalence assessments.[1][2][3][4] The protocol herein details a straightforward protein precipitation extraction procedure and optimized chromatographic conditions for reliable and reproducible results.

Introduction

Itraconazole is a broad-spectrum triazole antifungal agent used in the treatment of various fungal infections.[3] It undergoes extensive metabolism in the body, with hydroxyitraconazole being the major and pharmacologically active metabolite.[3] Given that OH-ITZ concentrations in plasma can be two to three times higher than the parent drug and possesses comparable antifungal activity, the simultaneous measurement of both compounds is crucial for accurately assessing the therapeutic exposure and clinical efficacy.[3] LC-MS/MS has become the preferred analytical technique for this purpose due to its superior specificity and sensitivity over other methods like HPLC with UV or fluorescence detection.[5][6] This document provides a detailed protocol for researchers, scientists, and drug development professionals.

Experimental

Materials and Reagents

- Itraconazole and Hydroxyitraconazole reference standards
- Itraconazole-d5 and Hydroxyitraconazole-d5 as internal standards (IS)[2]
- Acetonitrile (ACN), HPLC grade
- Methanol (MeOH), HPLC grade
- Formic acid, LC-MS grade
- Ammonium formate
- Human plasma (pooled)
- Ultrapure water

Instrumentation

- Liquid Chromatograph (e.g., Waters ACQUITY UPLC I-Class)[1]
- Tandem Mass Spectrometer (e.g., Waters Xevo TQ-XS)[1]
- Analytical Column: Agilent Zorbax SB-C18, 2.1 x 50 mm, 3.5 μ m[1]

Sample Preparation

A protein precipitation method is employed for its simplicity and high-throughput capability.[1]

- To 100 μ L of plasma sample in a 96-well plate, add 50 μ L of the internal standard solution (a mixture of 100 ng/mL ITZ-d5 and 100 ng/mL OH-ITZ-d5 in methanol).[1]
- Add 400 μ L of 0.5% formic acid in acetonitrile to precipitate plasma proteins.[1]
- Vortex the plate for 1 minute at 1800 rpm.[1]
- Centrifuge the plate at 3500 rpm for 5 minutes.[1]
- Transfer the supernatant for LC-MS/MS analysis.

Liquid Chromatography

- Column: Agilent Zorbax SB-C18, 2.1 x 50 mm, 3.5 μ m[1]
- Mobile Phase A: 10 mM Ammonium Formate in Water with 0.1% Formic Acid[1]
- Mobile Phase B: 0.1% Formic Acid in Acetonitrile[1]
- Flow Rate: 0.500 mL/min[1]
- Column Temperature: 40°C[1]
- Autosampler Temperature: 15°C[1]
- Injection Volume: 2 μ L[6]
- Gradient:
 - Start at 40% B, hold for 0.5 min
 - Ramp to 95% B over 2.5 min
 - Hold at 95% B for 0.5 min
 - Return to 40% B for re-equilibration[1]
- Total Run Time: 4.0 minutes[1]

Mass Spectrometry

- Ionization Mode: Electrospray Ionization (ESI), Positive[5]
- Detection Mode: Multiple Reaction Monitoring (MRM)[5]
- MRM Transitions:
 - Itraconazole: 705 > 392[5]
 - Hydroxyitraconazole: 721 > 408[5]

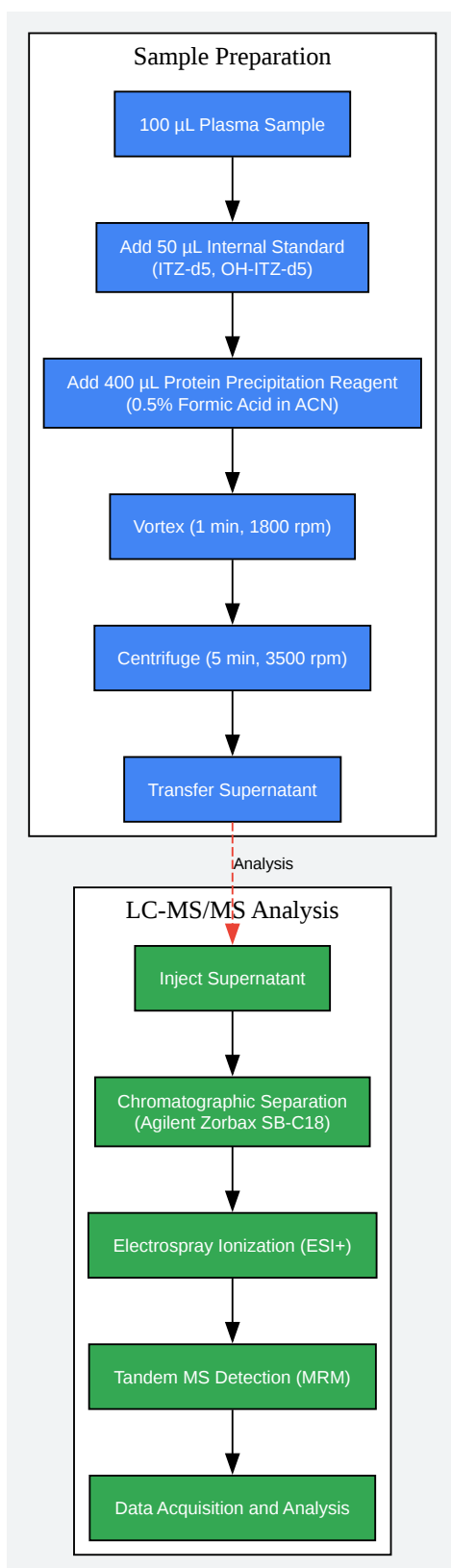
- Itraconazole-d5 (IS): 714.25 > 401.15[6]

Quantitative Data Summary

Parameter	Itraconazole	Hydroxyitraconazole	Reference
Linearity Range	1 - 250 ng/mL	1 - 250 ng/mL	[1]
1 - 500 ng/mL	1 - 500 ng/mL	[2]	
5 - 500 ng/mL	5 - 500 ng/mL	[7]	
Lower Limit of Quantification (LLOQ)	1 ng/mL	1 ng/mL	
3 ng/mL	6 ng/mL	[8]	
4 ng/mL	4 ng/mL	[4]	
Retention Time	~2.3 min	~1.8 min	
~3.6 min	~2.9 min	[5]	
Recovery	20 - 65% (Protein Precipitation)	20 - 65% (Protein Precipitation)	
69.47 - 71.98% (LLE)	75.68 - 82.52% (LLE)	[2]	
>70% (LLE)	>70% (LLE)	[7]	
>90% (SPE)	>90% (SPE)	[5]	
Intra-day Precision (%CV)	< 11%	< 11%	
Inter-day Precision (%CV)	< 11%	< 11%	[2]

LLE: Liquid-Liquid Extraction, SPE: Solid-Phase Extraction

Experimental Workflow and Signaling Pathways



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Caption: Experimental workflow from sample preparation to LC-MS/MS analysis.

Protocols

Detailed Protocol for Sample Preparation

- **Thaw Samples:** Thaw plasma samples, calibration standards, and quality control (QC) samples to room temperature.
- **Aliquot Samples:** Aliquot 100 μ L of each sample, standard, and QC into a 96-well collection plate.
- **Add Internal Standard:** Using a multichannel pipette, add 50 μ L of the working internal standard solution (100 ng/mL each of ITZ-d5 and OH-ITZ-d5 in methanol) to all wells except for the blank plasma. Vortex briefly.
- **Precipitate Proteins:** Add 400 μ L of the protein precipitation solvent (0.5% formic acid in acetonitrile) to all wells.
- **Mix:** Seal the 96-well plate and vortex for 1 minute at 1800 rpm to ensure thorough mixing and protein precipitation.
- **Centrifuge:** Centrifuge the plate for 5 minutes at 3500 rpm to pellet the precipitated proteins.
- **Transfer Supernatant:** Carefully transfer the clear supernatant to a new 96-well plate for analysis, avoiding disturbance of the protein pellet.
- **Inject:** Place the plate in the autosampler for injection into the LC-MS/MS system.

Detailed Protocol for LC-MS/MS Analysis

- **System Equilibration:** Equilibrate the LC system with the initial mobile phase conditions (60% Mobile Phase A, 40% Mobile Phase B) until a stable baseline is achieved.
- **Sequence Setup:** Set up the injection sequence in the instrument control software, including the sample identifiers, injection volume (2 μ L), and analytical method.
- **Initiate Analysis:** Begin the analytical run. The system will perform the chromatographic separation and mass spectrometric detection as per the parameters outlined in the "Liquid Chromatography" and "Mass Spectrometry" sections.

- **Data Processing:** After the run is complete, process the data using the appropriate software. Integrate the chromatographic peaks for itraconazole, hydroxyitraconazole, and their respective internal standards.
- **Quantification:** Generate a calibration curve by plotting the peak area ratio (analyte/internal standard) against the nominal concentration of the calibration standards. Use the regression equation from the calibration curve to determine the concentrations of itraconazole and hydroxyitraconazole in the unknown samples.

Conclusion

The described LC-MS/MS method provides a reliable, sensitive, and high-throughput solution for the simultaneous determination of itraconazole and hydroxyitraconazole in human plasma. The simple protein precipitation sample preparation protocol and the rapid chromatographic run time make this method well-suited for clinical and research laboratories analyzing a large number of samples. This application note and the detailed protocols serve as a comprehensive guide for the implementation of this analytical method.

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